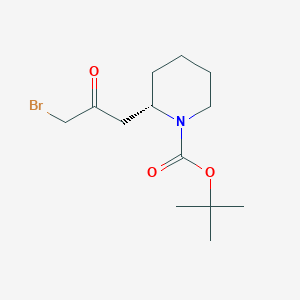

tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Description

tert-Butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen and a 3-bromo-2-oxopropyl substituent at the (2S)-position. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while the bromo-ketone moiety offers reactivity for nucleophilic substitutions or cross-coupling reactions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its stereochemical purity and functional versatility.

Properties

Molecular Formula |

C13H22BrNO3 |

|---|---|

Molecular Weight |

320.22 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-7-5-4-6-10(15)8-11(16)9-14/h10H,4-9H2,1-3H3/t10-/m0/s1 |

InChI Key |

ZIJCVCKVXHYUPU-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and tert-butyl bromoacetate.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction. The bromination step often involves the use of bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the piperidine ring can interact with biological receptors. The compound may inhibit enzymes or modulate receptor activity through these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate with three structurally related piperidine derivatives, focusing on functional groups, synthesis, and applications.

tert-Butyl 4-((1R,2S,3R)-2-(Methyl(phenyl)carbamoyl)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)piperidine-1-carboxylate

- Key Features : Cyclopropane ring, boronate ester, and Boc-protected piperidine.

- Synthesis : Prepared via asymmetric radical cyclopropanation using α-boryl dibromomethane and a chiral (S,R)-L2 ligand, achieving >20:1 diastereomeric ratio (dr) and 90% enantiomeric excess (ee) .

- Comparison :

- Functional Groups : The boronate ester enables Suzuki-Miyaura cross-coupling, contrasting with the bromo group in the target compound, which is more suited for nucleophilic substitutions.

- Stereocontrol : Both compounds rely on chiral ligands for stereoselective synthesis, but the radical cyclopropanation method in offers higher diastereoselectivity compared to typical alkylation routes for bromo-ketones.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

- Key Features : Phenyl substituent, carboxylic acid, and Boc protection.

- Properties : Molecular weight 305.37 g/mol; CAS 652971-20-5 .

- Comparison :

- Reactivity : The carboxylic acid allows for salt formation or amide coupling, while the bromo-ketone in the target compound facilitates alkylation or elimination reactions.

- Solubility : The phenyl group may reduce aqueous solubility compared to the aliphatic bromo-ketone chain.

tert-Butyl((1R,3S)-3-(Isopropyl)-3-[[4-Phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

- Key Features : Cyclopentane core, trifluoromethylphenyl group, and Boc protection.

- Synthesis: Coupling of a Boc-protected cyclopentane carboxylic acid with a tetrahydropyridine derivative using BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) .

- Comparison :

- Electron-Withdrawing Groups : The trifluoromethyl group enhances metabolic stability, whereas the bromo group in the target compound introduces a reactive site for further functionalization.

- Synthetic Strategy : Both compounds employ coupling reagents (e.g., BOP), but the target compound’s bromo-ketone may require milder conditions to avoid β-elimination.

Data Tables for Comparative Analysis

Table 1: Functional Group Comparison

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step protocols. A common approach includes coupling a piperidine precursor with a bromo-oxopropyl moiety using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and NEt₃ in dry dichloromethane (DCM) under inert conditions. For example, details a similar synthesis where Boc-protected intermediates are coupled with allyloxy or fluorophenyl groups, achieving 95% yield after 4 days of stirring and column chromatography. Reaction duration, temperature, and solvent choice (e.g., DCM vs. THF) critically impact stereochemical outcomes and purity. Post-reaction purification via column chromatography (e.g., using PE/EtOAc/MeOH gradients) is essential to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer: ¹H and ¹³C NMR spectroscopy are indispensable for confirming stereochemistry and functional group integrity. For instance, and highlight characteristic NMR signals for Boc-protected piperidine derivatives, such as tert-butyl carbamate protons (δ ~1.4 ppm) and carbonyl carbons (δ ~155–160 ppm). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and bromide (C-Br, ~600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography (using SHELX programs) resolves absolute configuration, though challenges like crystal twinning may require iterative refinement .

Q. What safety precautions are recommended when handling this compound, especially considering its brominated components?

- Methodological Answer: Brominated intermediates may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Safety protocols include:

- Use of PPE (gloves, goggles, lab coats) in fume hoods.

- Immediate decontamination of spills with absorbent materials.

- Storage in airtight containers at 2–8°C.

and emphasize consulting safety data sheets (SDS) and emergency protocols, particularly for inhalation exposure. First-aid measures involve rinsing affected areas with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound?

- Methodological Answer: Stereochemical inconsistencies often arise from competing reaction pathways (e.g., epimerization during coupling). Strategies include:

- Optimizing reaction temperature (e.g., lower temps to reduce racemization).

- Using chiral auxiliaries or catalysts to enforce enantioselectivity.

- Validating stereochemistry via NOESY NMR or X-ray diffraction.

demonstrates resolving diastereomers via column chromatography after ozonolysis and reductive workup, ensuring >95% diastereomeric excess .

Q. What role does the tert-butyloxycarbonyl (Boc) group play in the stability and reactivity of this compound during multi-step syntheses?

- Methodological Answer: The Boc group enhances stability by protecting the piperidine nitrogen from unwanted nucleophilic attack or oxidation. It is introduced via Boc-Cl under basic conditions (e.g., NaHCO₃) and removed with TFA or HCl. and highlight its utility in sequential reactions, enabling selective functionalization of the oxopropyl or bromo groups. However, overexposure to acidic conditions may lead to premature deprotection, requiring careful monitoring .

Q. How do the electronic effects of the 3-bromo-2-oxopropyl substituent influence the compound's reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer: The electron-withdrawing oxo group activates the adjacent bromine for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) predict enhanced electrophilicity at the β-carbon, facilitating SN2 reactions with amines or thiols. shows analogous bromo-sulfonamide derivatives undergoing efficient cross-coupling with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .

Q. What crystallographic methods (e.g., SHELX programs) are suitable for determining the crystal structure of this compound, and what challenges might arise?

- Methodological Answer: SHELXTL (Bruker AXS) or SHELXL (open-source) are widely used for small-molecule refinement. Challenges include:

- Low crystal quality due to flexible substituents (e.g., oxopropyl chain).

- Twinning or disorder, mitigated by iterative refinement and high-resolution data (d-spacing < 0.8 Å).

notes SHELX’s robustness in handling high-resolution data and twinned crystals, though manual intervention may be needed for complex cases .

Q. How can researchers design interaction studies to evaluate the binding affinity of this compound with target enzymes or receptors?

- Methodological Answer: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (Ka, Kd) and thermodynamics (ΔH, ΔS). For example, describes using SPR to assess trifluoroacetamido-piperidine derivatives binding to proteases. Competitive assays with fluorescent probes (e.g., FP-TAMRA) further validate specificity. Molecular docking (AutoDock Vina) predicts binding poses, guiding mutagenesis studies .

Comparative and Mechanistic Studies

Q. What structural analogs of this compound have been reported, and how do their functional groups alter chemical and biological properties?

- Methodological Answer: Key analogs include:

- tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate : Bromophenyl substitution enhances π-π stacking with aromatic residues in enzyme active sites .

- tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate : Trifluoro groups increase metabolic stability but reduce solubility .

Comparative studies via HPLC-MS and enzymatic assays reveal that the 2-oxopropyl group in the target compound improves electrophilicity for covalent inhibition strategies .

Q. How can mechanistic insights into the compound’s reactivity guide the optimization of amide bond formation in related derivatives?

- Methodological Answer:

Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) identify rate-limiting steps. For example, HBTU-mediated couplings proceed via active ester intermediates, with NEt₃ scavenging HCl byproducts. shows prolonged reaction times (4 days) ensuring complete conversion. Alternative reagents like EDC/HOBt may reduce racemization in sensitive substrates .

Data Analysis and Troubleshooting

Q. How should researchers address low yields during the final purification of this compound?

- Methodological Answer:

Low yields often stem from: - By-product formation : Optimize stoichiometry (e.g., 1.1 eq. of bromo-oxopropyl reagent).

- Column chromatography inefficiency : Use gradient elution (e.g., 5–30% EtOAc in hexanes) and smaller silica gel particle sizes (e.g., 40–63 µm).

achieved 95% purity via basic alumina column chromatography, resolving co-eluting impurities .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.